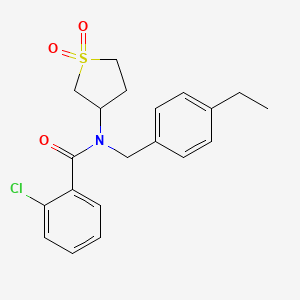

2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide

CAS No.:

Cat. No.: VC16274020

Molecular Formula: C20H22ClNO3S

Molecular Weight: 391.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22ClNO3S |

|---|---|

| Molecular Weight | 391.9 g/mol |

| IUPAC Name | 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]benzamide |

| Standard InChI | InChI=1S/C20H22ClNO3S/c1-2-15-7-9-16(10-8-15)13-22(17-11-12-26(24,25)14-17)20(23)18-5-3-4-6-19(18)21/h3-10,17H,2,11-14H2,1H3 |

| Standard InChI Key | HHCFFJYZCUGNHX-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]benzamide, reflects its three primary structural components:

-

A 2-chlorobenzamide core (C₆H₃ClCONH₂).

-

A 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone-functionalized tetrahydrothiophene).

-

A 4-ethylbenzyl substituent (C₆H₄CH₂C₂H₅).

Its molecular formula, C₂₀H₂₂ClNO₃S, corresponds to a molecular weight of 391.9 g/mol. The canonical SMILES string (CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Cl) and InChIKey (HHCFFJYZCUGNHX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | Not publicly disclosed |

| Molecular Formula | C₂₀H₂₂ClNO₃S |

| Molecular Weight | 391.9 g/mol |

| IUPAC Name | 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]benzamide |

| SMILES | CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Cl |

| InChIKey | HHCFFJYZCUGNHX-UHFFFAOYSA-N |

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

The molecule’s synthesis likely involves sequential amidation and alkylation steps:

-

Amide Bond Formation: Coupling 2-chlorobenzoic acid with a secondary amine precursor containing the tetrahydrothiophene sulfone and 4-ethylbenzyl moieties.

-

Functional Group Compatibility: The sulfone group’s electron-withdrawing nature necessitates mild coupling conditions to prevent side reactions.

A plausible route adapts methodologies from analogous benzamide syntheses . For example, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane could facilitate the amidation, as demonstrated in the synthesis of 2-chloro-N-(4-nitrophenyl)benzamide .

Table 2: Hypothetical Synthetic Pathway

| Step | Reaction Component | Conditions | Purpose |

|---|---|---|---|

| 1 | 2-Chlorobenzoic acid | EDCI, DMAP, DCM, 25°C, 30 min | Carboxylic acid activation |

| 2 | Tertiary amine precursor* | Stir 16 h at 25°C | Amide bond formation |

| 3 | Workup (aqueous extraction) | DCM/water | Purification |

*Precursor: N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethylbenzylamine.

Physicochemical Properties

Solubility and Stability

The compound’s logP (calculated): ~3.2, suggesting moderate lipophilicity due to the 4-ethylbenzyl group. The sulfone moiety enhances water solubility compared to non-oxidized thioether analogs. Stability studies are absent, but sulfones generally resist oxidation, making the compound suitable for long-term storage under inert conditions.

Spectroscopic Characterization

-

Mass Spectrometry: Expected molecular ion peak at m/z 391.9 (M⁺).

-

NMR:

-

¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), ethyl group (δ 1.2–1.4 ppm), and sulfone-associated protons (δ 3.0–3.5 ppm).

-

¹³C NMR: Carbonyl carbon (δ ~165 ppm), sulfone carbons (δ ~55 ppm).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume